3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine
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Overview
Description
3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
The primary target of 3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine is the neuronal nicotinic cholinergic receptors (nAChRs), a heterogeneous family of ligand-gated ion channels expressed in the central nervous system . These receptors exist as pentamers (homomeric or heteromeric) in various brain regions and ganglia .
Mode of Action
This compound acts as a highly potent and selective nAChR agonist . Its interaction with nAChRs causes a rapid increase in cellular permeability to ions such as Na+ and Ca2+ .
Biochemical Pathways
The activation of nAChRs by this compound affects various biochemical pathways. These receptors have been demonstrated to be involved in cognitive processes such as learning, memory, and control of movement in normal subjects .
Result of Action
The activation of nAChRs by this compound leads to a rapid increase in cellular permeability to ions such as Na+ and Ca2+ . This can influence various cellular processes and potentially lead to changes in cell function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine can be achieved through several methods. One common approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with pyridin-3-ylmethanol under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled imaging agent in biological studies.
Medicine: Explored for its potential use in drug development due to its unique pharmacological properties.
Industry: Utilized in the development of agrochemicals and materials with improved properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,3-Difluoropyridine
- 2,4-Difluoropyridine
Uniqueness
3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties.
Properties
IUPAC Name |
3-fluoro-2-(pyridin-3-ylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-10-4-2-6-14-11(10)15-8-9-3-1-5-13-7-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLKNTALLQHPPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=C(C=CC=N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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